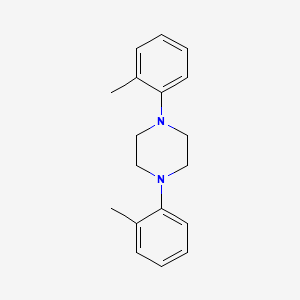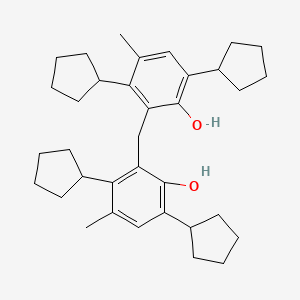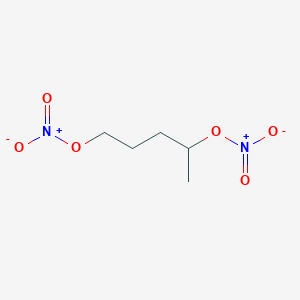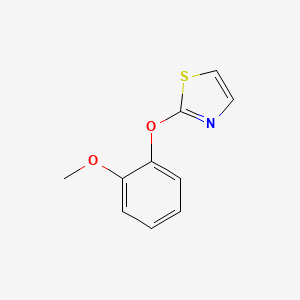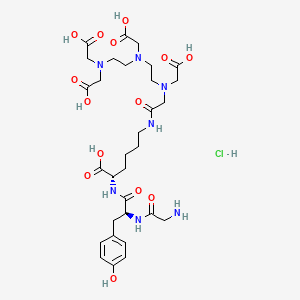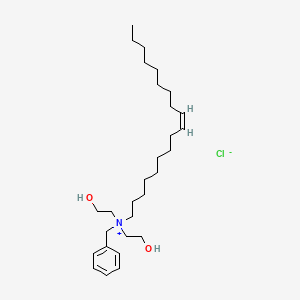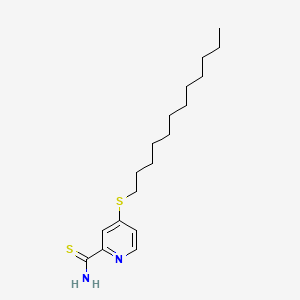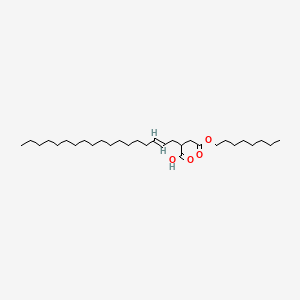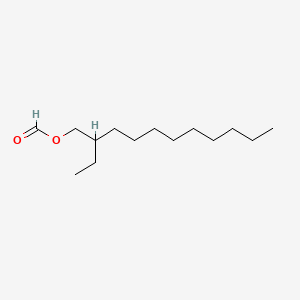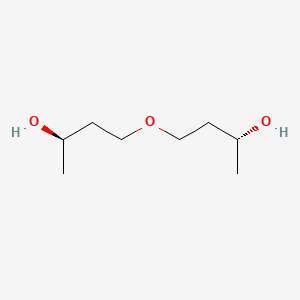
(R*,R*)-(1)-4,4'-Oxydibutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol typically involves the reduction of 4,4’-oxydibutan-2-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4,4’-oxydibutan-2-one under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,4’-Oxydibutan-2-one.
Reduction: Butane derivatives.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating reactions and interactions. The ether linkage provides flexibility to the molecule, allowing it to adopt different conformations and interact with diverse targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.
4,4’-Oxydibutan-2-one: The oxidized form of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol.
Diethylene glycol: Contains ether linkages but has different hydroxyl group positioning.
Uniqueness
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its chiral nature and the presence of both hydroxyl groups and an ether linkage. This combination of features makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Número CAS |
94109-67-8 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(2R)-4-[(3R)-3-hydroxybutoxy]butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
AFSYRVDDZGJTIL-HTQZYQBOSA-N |
SMILES isomérico |
C[C@H](CCOCC[C@@H](C)O)O |
SMILES canónico |
CC(CCOCCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



